2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 106666-76-6
VCID: VC21477346
InChI: InChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8g/mol

2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 106666-76-6

Cat. No.: VC21477346

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8g/mol

* For research use only. Not for human or veterinary use.

2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 106666-76-6

Specification

CAS No. 106666-76-6
Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8g/mol
IUPAC Name 2-[(3-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22)
Standard InChI Key BWGTURDNQVPTSJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N

Introduction

Chemical Structure and Properties

2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to the class of tetrahydrobenzo[b]thiophenes, which are characterized by a partially saturated benzothiophene ring system. The compound contains a ureido linkage connecting the tetrahydrobenzo[b]thiophene core to a 3-chlorophenyl moiety, as well as a carboxamide group at the 3-position of the thiophene ring.

Physicochemical Properties

The compound possesses distinct physicochemical properties that influence its biological behavior and potential applications. These properties are summarized in Table 1.

PropertyValue
CAS Registry Number106666-76-6
Molecular FormulaC16H16ClN3O2S
Molecular Weight349.8 g/mol
IUPAC Name2-[(3-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChIInChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22)
Standard InChIKeyBWGTURDNQVPTSJ-UHFFFAOYSA-N
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N

Table 1: Physicochemical properties of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Structural Features

The compound contains several key structural elements that contribute to its potential biological activities:

  • A tetrahydrobenzo[b]thiophene core, which provides conformational rigidity and serves as a common scaffold in bioactive compounds

  • A ureido linkage (-NH-CO-NH-), which can participate in hydrogen bonding interactions with biological targets

  • A 3-chlorophenyl group, which can engage in hydrophobic and halogen bonding interactions

  • A carboxamide functional group, which can form hydrogen bonds with receptor sites

These structural features collectively influence the compound's ability to interact with biological targets, potentially leading to diverse pharmacological effects.

Synthesis and Preparation

The synthesis of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from appropriate precursors. Based on available literature, the synthesis generally follows established methods for preparing structurally similar compounds.

General Synthetic Route

The synthetic pathway typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with 3-chlorophenylurea or 3-chlorophenyl isocyanate under controlled conditions. The process requires specific solvents and temperature control to optimize yields and selectivity.

A general synthetic approach may involve:

  • Preparation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate through Gewald reaction

  • Reaction of the amino ester with 3-chlorophenyl isocyanate in the presence of a catalyst such as triethylamine

  • Conversion of the resulting ester to the carboxamide through amidation reactions

Similar compounds have been synthesized using related methodologies. For instance, thiophene derivatives containing ureido linkages have been prepared by reacting aminothiophenes with isocyanates in the presence of catalytic amounts of triethylamine, followed by cyclization in ethanolic sodium ethoxide to yield thieno[2,3-d]pyrimidinone derivatives .

Analogous Synthetic Approaches

Research on related compounds provides insights into alternative synthetic routes. For example, the synthesis of similar ureido-substituted thiophene derivatives has been reported using reactions between amino-thiophene esters and isocyanates, which could be adapted for the preparation of our target compound .

The development of urea-bond-containing compounds has been described in various studies, highlighting the importance of this functional group in medicinal chemistry. These synthetic approaches often involve the reaction of amines with isocyanates or the use of coupling reagents to form the urea linkage .

Biological Activities and Applications

Although specific biological data for 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is limited, related compounds with similar structural features have demonstrated diverse biological activities, suggesting potential applications for this compound.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) of related compounds can provide insights into the potential biological activities of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Key SAR observations from related compounds include:

  • The ureido functional group often plays a crucial role in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity .

  • The 3-chlorophenyl substituent may contribute to hydrophobic interactions and potentially enhance membrane permeability .

  • The tetrahydrobenzo[b]thiophene scaffold has been identified as a pharmacophore in various bioactive compounds, contributing to their diverse biological activities .

  • The presence of the carboxamide group at the 3-position may facilitate additional hydrogen bonding interactions with target proteins .

Research Findings and Future Directions

Current Research Status

While direct research on 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is limited, studies on structurally related compounds provide valuable insights:

  • Tetrahydrobenzo[b]thiophene derivatives have been investigated for their NRF2 (Nuclear factor erythroid 2-related factor 2) activation properties, revealing significant anti-inflammatory activities in cellular models. These compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to reduced levels of pro-inflammatory cytokines and mediators .

  • Ureido-substituted thiazole derivatives have demonstrated potent activity against hepatocellular carcinoma cells, with certain compounds showing IC50 values in the submicromolar range. Mechanistic investigations revealed inhibition of cancer cell migration and colony formation, along with induction of G2/M arrest and apoptosis .

  • Urea-bond-containing compounds have shown potential as enzyme inhibitors, particularly against proteases involved in parasitic infections. This suggests that 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide might have applications in antiparasitic therapy .

Future Research Directions

Based on the limited information available and the promising activities of structurally related compounds, several future research directions for 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be proposed:

  • Comprehensive biological screening: Systematic evaluation of the compound's activity against various biological targets, including enzymes, receptors, and cellular pathways related to inflammation, cancer, and oxidative stress.

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogs to identify key molecular features responsible for biological activity and to optimize potency and selectivity.

  • Mechanism of action investigations: Detailed studies to elucidate the molecular mechanisms underlying any observed biological activities, including target identification and validation.

  • Pharmacokinetic and toxicological evaluations: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME) properties, and toxicity profile to determine its potential for drug development.

  • Computational studies: Molecular modeling and docking simulations to predict binding interactions with potential biological targets and guide structural optimization efforts.

Comparison with Related Compounds

To better understand the potential properties and activities of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Structural Analogs and Their Activities

Table 2 presents a comparison of selected structural analogs and their reported biological activities:

CompoundStructural FeaturesBiological ActivitiesReference
2-(3-(3-Chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamideThiazole core with ureido and carboxamide groupsNot specifically reported, but related to compounds with enzyme inhibitory activities
2-(3-(3-Chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamideThiazole core with ureido linkage and cyclohexylmethyl groupPotential applications in pharmaceutical research as enzyme inhibitors
2-(3-(3-Chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamideThiazole core with 3-chlorophenyl ureido groupRelated to compounds with diverse biological activities
Tetrahydrobenzo[b]thiophene derivativesTetrahydrobenzo[b]thiophene scaffold with various substituentsSignificant antioxidant activity; NRF2 activation; anti-inflammatory properties
Ureido-substituted 4-phenylthiazole derivativesThiazole scaffold with ureido linkageAnticancer activity against hepatocellular carcinoma; IGF1R inhibition

Table 2: Comparison of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with structurally related compounds.

Structural Features and Their Influence on Activity

Several common structural features appear to influence the biological activities of these compounds:

  • Ureido linkage: This functional group is often crucial for binding to target proteins through hydrogen bonding interactions. In kinase inhibitors, ureido groups frequently form hydrogen bonds with conserved residues in the binding pocket .

  • Halogenated phenyl rings: The presence of a chloro substituent on the phenyl ring, as in 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, may enhance binding affinity through halogen bonding or hydrophobic interactions with target proteins .

  • Heterocyclic scaffolds: The tetrahydrobenzo[b]thiophene and thiazole cores provide conformational constraints that can improve target selectivity and binding affinity .

  • Carboxamide groups: These groups often participate in hydrogen bonding interactions with protein targets, contributing to binding affinity and specificity .

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